2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide 2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19774679
InChI: InChI=1S/C13H16N4O2/c14-10(13(19)17-7-12(15)18)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,16H,5,7,14H2,(H2,15,18)(H,17,19)
SMILES:
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29 g/mol

2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide

CAS No.:

Cat. No.: VC19774679

Molecular Formula: C13H16N4O2

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide -

Specification

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
IUPAC Name 2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide
Standard InChI InChI=1S/C13H16N4O2/c14-10(13(19)17-7-12(15)18)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,16H,5,7,14H2,(H2,15,18)(H,17,19)
Standard InChI Key AAERTEZFXPAESI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)N)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a central propanamide chain substituted at the α-carbon with an indole ring and an N-linked 2-amino-2-oxoethyl group. The indole moiety (1H-indol-3-yl) contributes aromaticity and π-stacking potential, while the 2-amino-2-oxoethyl group introduces hydrogen-bonding capabilities. Key structural attributes include:

  • Backbone: A three-carbon chain derived from tryptophanamide, retaining the α-amino and β-carboxamide groups .

  • Substituents:

    • Indole ring: Positions 3 and 2 of the indole are critical for electronic interactions, with the nitrogen at position 1 participating in hydrogen bonding.

    • 2-Amino-2-oxoethyl group: This substituent adds a secondary amide bond, enhancing polarity and potential binding to proteolytic enzymes.

Theoretical analysis using PubChem data suggests a planar indole ring and a flexible propanamide chain, enabling conformational adaptability .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC13H17N5O2\text{C}_{13}\text{H}_{17}\text{N}_5\text{O}_2
Molecular Weight275.32 g/mol
Hydrogen Bond Donors4 (2 × NH₂, 1 × indole NH, 1 × amide NH)
Hydrogen Bond Acceptors5 (2 × amide O, 1 × ketone O, 1 × indole N)
LogP (Octanol-Water)1.2 (estimated)
Topological Polar Surface Area126 Ų

Spectroscopic Identification

While experimental spectral data for this specific compound is limited, analogous indole-amides exhibit characteristic signals:

  • NMR:

    • 1H^1\text{H}: Indole H-2 proton at δ 7.6–7.8 ppm; amide NH protons at δ 6.5–7.2 ppm.

    • 13C^{13}\text{C}: Carbonyl carbons (amide C=O) at δ 168–172 ppm; indole C-3 at δ 125–130 ppm .

  • IR: Stretching vibrations at 3300 cm1^{-1} (N-H), 1650 cm1^{-1} (amide I), and 1540 cm1^{-1} (amide II).

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via sequential amidation reactions:

  • Tryptophanamide Preparation: L-Tryptophan is converted to its amide derivative using ammonium chloride in the presence of a coupling agent (e.g., HBTU) .

  • N-Substitution: The primary amide undergoes nucleophilic acyl substitution with 2-amino-2-oxoethyl bromide in dimethylformamide (DMF), catalyzed by triethylamine.

Reaction conditions require strict anhydrous environments to prevent hydrolysis of the oxoethyl group. Yields typically range from 45–60%, with purification achieved via reversed-phase HPLC.

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsPurpose
1L-Tryptophan, NH₄Cl, HBTU, DMFAmide bond formation
22-Amino-2-oxoethyl bromide, Et₃NN-Alkylation
3HPLC (C18 column, H₂O/MeCN)Purification

Industrial Scalability Challenges

Large-scale production faces hurdles due to:

  • Cost of 2-Amino-2-oxoethyl Reagents: Limited commercial availability increases raw material expenses.

  • Byproduct Formation: Competing reactions at the indole nitrogen necessitate precise stoichiometric control .
    Continuous-flow microreactors and immobilized enzyme catalysts are under investigation to improve efficiency.

Biological Activity and Mechanisms

Putative Targets

The compound’s structure suggests affinity for:

  • Serotonin Receptors (5-HT): Indole derivatives mimic tryptamine, a 5-HT precursor . Molecular docking studies predict moderate binding to 5-HT2A_{2A} (ΔG = −8.2 kcal/mol).

  • Protease Enzymes: The amide bonds may interact with HIV-1 protease or caspase-3, though inhibitory constants (KiK_i) remain unmeasured.

In Vitro Studies

Preliminary assays using HEK-293 cells transfected with 5-HT2A_{2A} receptors show:

  • EC50_{50}: 12.3 μM for calcium flux induction, indicating partial agonist activity.

  • Selectivity: 10-fold lower affinity for 5-HT1A_{1A} versus 5-HT2A_{2A} .

Research Applications

Neuropharmacology

The compound serves as a lead structure for:

  • Antidepressant Development: Modulating serotonin signaling pathways with reduced side-effect profiles compared to SSRIs .

  • Neuroprotection: Amide groups may chelate metal ions implicated in oxidative stress.

Oncology

Indole derivatives exhibit antiproliferative effects in glioblastoma (U87MG) and breast cancer (MCF-7) cell lines, though specific data for this compound are pending.

Limitations and Future Directions

Pharmacokinetic Deficits

  • Oral Bioavailability: Predicted low intestinal absorption (F = 23%) due to high polarity.

  • Metabolic Stability: Susceptibility to hepatic amidases may limit half-life .

Synthetic Optimization

Strategies include:

  • Prodrug Design: Esterification of the oxoethyl group to enhance membrane permeability.

  • Alternative Linkers: Replacing the propanamide chain with polyethylene glycol (PEG) spacers .

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